molecular formula C11H10N2O2 B2650297 2-imino-6-methyl-2H-chromene-3-carboxamide CAS No. 352666-54-7

2-imino-6-methyl-2H-chromene-3-carboxamide

Cat. No.: B2650297
CAS No.: 352666-54-7
M. Wt: 202.213
InChI Key: KUALMEXVCZTXCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as sodium carbonate or hydrogen carbonate solution at room temperature . The reaction conditions are mild, and the product is obtained in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the reagents and conditions used .

Scientific Research Applications

2-imino-6-methyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-imino-6-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the growth of cancer cells . The inhibition of this enzyme leads to the suppression of cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

2-imino-6-methyl-2H-chromene-3-carboxamide can be compared with other similar compounds such as 2-oxo-2H-chromene-3-carboxamide and 2-phenylimino-2H-chromene-3-carboxamide . While these compounds share a similar chromene backbone, their functional groups and biological activities differ. For instance, 2-oxo-2H-chromene-3-carboxamide is more commonly used in the synthesis of fluorescent dyes, whereas 2-phenylimino-2H-chromene-3-carboxamide exhibits stronger cytotoxic activity against cancer cells .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-imino-6-methylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13)15-9/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUALMEXVCZTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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